molecular formula C17H15ClN4O2S B2395988 N-[(2-chlorophenyl)methyl]-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide CAS No. 896336-64-4

N-[(2-chlorophenyl)methyl]-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide

Cat. No.: B2395988
CAS No.: 896336-64-4
M. Wt: 374.84
InChI Key: UAJSGUQVNZPOFS-UHFFFAOYSA-N
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Description

N-[(2-Chlorophenyl)methyl]-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a heterocyclic compound featuring a pyrido[1,2-a][1,3,5]triazin-4-one core substituted with a methyl group at position 8 and a sulfanyl-linked acetamide moiety at position 2. The acetamide side chain is further functionalized with a 2-chlorobenzyl group.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O2S/c1-11-6-7-22-14(8-11)20-16(21-17(22)24)25-10-15(23)19-9-12-4-2-3-5-13(12)18/h2-8H,9-10H2,1H3,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAJSGUQVNZPOFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=NC(=O)N2C=C1)SCC(=O)NCC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chlorophenyl)methyl]-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions One common approach is to start with the chlorination of benzyl chloride to introduce the chlorophenyl group This is followed by the formation of the pyridotriazine ring through cyclization reactions involving appropriate precursors

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chlorophenyl)methyl]-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds related to N-[(2-chlorophenyl)methyl]-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide exhibit significant anticancer properties. For instance:

  • In Vitro Studies : Various derivatives have shown cytotoxic effects against human cancer cell lines such as HCT116 (colon cancer), HeLa (cervical cancer), and MCF7 (breast cancer). Compounds with similar structures have demonstrated IC50 values below 100 µM, indicating potent activity against these cell lines .
  • Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis in cancer cells. Studies have shown that certain triazine derivatives can increase apoptotic markers and alter mitochondrial membrane potential in treated cells .

Anti-inflammatory Properties

In addition to anticancer effects, there is growing interest in the anti-inflammatory potential of this compound. Molecular docking studies suggest that it may act as an inhibitor of enzymes like 5-lipoxygenase (5-LOX), which is involved in inflammatory processes . This suggests a dual role for the compound in treating both cancer and inflammatory diseases.

Case Study 1: Anticancer Efficacy

A study published in Molecular Cancer Therapeutics evaluated a series of pyrido-triazine derivatives for their anticancer efficacy. Among them, compounds similar to N-[(2-chlorophenyl)methyl]-2-{...} showed promising results with significant growth inhibition percentages against various cancer cell lines .

Case Study 2: Structure Optimization

Another research effort focused on optimizing the structure of triazine-based compounds for enhanced biological activity. By modifying substituents on the triazine ring, researchers were able to improve both potency and selectivity against cancer cell lines . This highlights the importance of structural modifications in developing effective therapeutics.

Mechanism of Action

The mechanism of action of N-[(2-chlorophenyl)methyl]-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares functional motifs with several acetamide- and heterocycle-containing analogs. Below is a detailed comparison based on synthesis, structural features, and physicochemical properties.

Structural Features and Functional Groups
Compound Name Core Heterocycle Key Substituents Functional Groups Highlighted
Target Compound Pyrido[1,2-a][1,3,5]triazin-4-one 8-Methyl, 2-sulfanylacetamide, 2-chlorobenzyl Sulfanyl, acetamide, chlorophenyl
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m) 1H-1,2,3-triazole 4-(Naphthalen-1-yloxymethyl), N-(4-chlorophenyl)acetamide Triazole, naphthyloxy, chlorophenyl, acetamide
2-Cyano-N-(4-sulfamoylphenyl)-2-[2-(4-methylphenyl)hydrazinylidene]ethanamide (13a) Hydrazinylidene-cyanoacetamide 4-Methylphenyl hydrazine, 4-sulfamoylphenyl Cyano, sulfamoyl, hydrazinylidene
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide Benzene 4-Chloro-2-nitro, methylsulfonyl-acetamide Nitro, methylsulfonyl, acetamide

Key Observations :

  • The target compound’s pyridotriazinone core distinguishes it from triazole (6m) or benzene-based (13a, ) analogs. This core may confer unique electronic or steric properties.
  • Sulfanyl and acetamide groups are common in 6m and the target compound, but their positions and adjacent substituents differ significantly. For example, 6m’s triazole-linked naphthyloxy group may enhance π-π stacking compared to the target’s pyridotriazine system.
  • Chlorophenyl moieties are present in the target compound and 6m but differ in substitution patterns (2-chloro vs. 4-chloro), which can influence hydrophobicity and binding interactions.

Key Observations :

  • 6m employs click chemistry, a high-yield method for triazole synthesis, whereas 13a uses diazonium coupling, a classic route for arylhydrazine derivatives .
  • involves acetylation under reflux, a straightforward method for introducing acetamide groups.
Spectroscopic and Physicochemical Properties
Compound IR Data (νmax, cm⁻¹) HRMS/[M+H]+ (Calculated vs. Found) Melting Point Reference
Target Compound N/A N/A N/A N/A
6m 3291 (–NH), 1678 (C=O), 785 (–C–Cl) 393.1118 vs. 393.1112 N/A
13a 3325 (NH), 2214 (C≡N), 1664 (C=O) 358 (M+1) 288°C
N/A N/A N/A

Key Observations :

  • C=O stretches (~1664–1678 cm⁻¹) are consistent across acetamide-containing compounds (6m, 13a) .
  • 13a’s cyano group (2214 cm⁻¹) and 6m’s C–Cl (785 cm⁻¹) provide distinct spectroscopic fingerprints.
Structural and Crystallographic Insights
  • highlights intermolecular interactions (e.g., C–H⋯O) in N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide, which stabilize its crystal lattice. Similar interactions may influence the target compound’s solubility or crystallinity .
  • The nitro group in is twisted relative to the benzene ring (torsion angles: -16.7° to 160.9°), suggesting conformational flexibility absent in the target compound’s rigid pyridotriazinone system.

Biological Activity

N-[(2-chlorophenyl)methyl]-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including anticancer, antibacterial, and antifungal activities. The focus will be on case studies and research findings that highlight its efficacy and mechanism of action.

Chemical Structure and Properties

The compound's structure is characterized by a chlorophenyl group and a pyrido[1,2-a][1,3,5]triazin moiety linked through a sulfanyl group. This unique configuration may contribute to its biological activity.

Anticancer Activity

Research indicates that compounds with similar structures to this compound exhibit significant anticancer properties. For instance:

  • Mannich Bases : A study reviewed various Mannich bases and their anticancer activities. It was found that certain derivatives demonstrated cytotoxic effects against human colon cancer cell lines with IC50 values ranging from 0.2 to 10 μM . This suggests that the structural characteristics of Mannich bases might be relevant for the activity of our compound.
  • Mechanism of Action : The mechanism often involves the induction of apoptosis in cancer cells. Compounds similar to N-[(2-chlorophenyl)methyl]-2-{8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide have been shown to inhibit key enzymes involved in cell proliferation .

Antibacterial and Antifungal Activity

The compound's potential as an antibacterial and antifungal agent has been explored in studies focusing on structurally related compounds:

  • Inhibition Studies : Compounds derived from pyrido[1,2-a][1,3,5]triazin frameworks have shown promising antibacterial activity against various strains of bacteria . The presence of the chlorophenyl group may enhance this effect by increasing lipophilicity and facilitating membrane penetration.

Case Studies

StudyFindings
Study 1 Evaluated the anticancer effects of triazine-based compounds on cancer cell linesDemonstrated significant cytotoxicity with potential for therapeutic application
Study 2 Investigated Mannich bases for their biological activitiesFound that certain derivatives had higher potency than standard drugs against leukemia cells
Study 3 Assessed antibacterial properties of pyrido derivativesIdentified several compounds with effective inhibition against Gram-positive bacteria

The biological activity of N-[(2-chlorophenyl)methyl]-2-{8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is likely mediated through multiple pathways:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes critical for cancer cell survival.
  • Reactive Oxygen Species (ROS) Induction : Some studies suggest that these compounds can induce oxidative stress in bacterial cells leading to cell death.
  • Apoptosis Induction : The ability to trigger programmed cell death in tumor cells is a key feature attributed to many related structures.

Q & A

Q. How to investigate multi-target interactions in complex biological systems?

  • Methodology :
  • Proteomic profiling : Use SILAC labeling in HEK-293 cells to identify off-target binding partners .
  • Network pharmacology : Construct interaction maps via STRING-DB and Cytoscape (enrichment analysis for cancer pathways) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.